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Introduction to Amiselimod (YM-46303)
Amiselimod, also known as MT-1303 (and formerly YM-46303), is an orally active, second-

generation sphingosine-1-phosphate (S1P) receptor modulator.[1][2] It is a prodrug that is

converted in vivo by sphingosine kinases to its active metabolite, amiselimod phosphate

(amiselimod-P).[1][3] Amiselimod was designed to selectively target the S1P1 receptor

subtype, aiming for potent immunomodulatory effects with an improved safety profile,

particularly concerning the cardiac side effects observed with first-generation S1P receptor

modulators like fingolimod.[1] This guide provides a comprehensive overview and comparison

of the preclinical data for amiselimod, assessing its translational relevance for autoimmune

diseases.

Mechanism of Action: S1P1 Receptor Modulation
Amiselimod-P acts as a potent and highly selective functional antagonist of the S1P1 receptor.

The binding of amiselimod-P to S1P1 receptors on lymphocytes induces their internalization,

rendering the cells unresponsive to the endogenous S1P gradient that is crucial for their egress

from secondary lymphoid organs. This "trapping" of lymphocytes, particularly autoreactive T

cells, within the lymph nodes prevents their infiltration into sites of inflammation, thereby

exerting an immunomodulatory effect. A key advantage of amiselimod is its minimal activity at
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the S1P3 receptor, which is associated with the bradycardia (slowing of the heart rate)

commonly seen with less selective S1P receptor modulators.
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Mechanism of Action of Amiselimod.

Preclinical Efficacy of Amiselimod
In Vitro Potency and Selectivity
Amiselimod's active metabolite, amiselimod-P, demonstrates high potency and selectivity for

the human S1P1 receptor in in vitro assays. Its agonist activity is significantly higher for S1P1

compared to other S1P receptor subtypes, with no distinct activity at the S1P2 and S1P3

receptors. This selectivity profile is a key differentiator from the first-generation S1P modulator,

fingolimod.

Compound
S1P1 EC50
(nM)

S1P2 EC50
(nM)

S1P3 EC50
(nM)

S1P4 EC50
(nM)

S1P5 EC50
(nM)

Amiselimod-P 0.075 >1000 >1000 >1000
High

Selectivity

Fingolimod-P ~0.3-0.6 >10000 ~3 ~0.3-0.6 ~0.3-0.6

Ozanimod 0.41 >10000 >10000 >10000 High Affinity

Siponimod ~0.46 >10000 >1111 ~383.7 ~0.3

In Vivo Animal Models
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In a murine model of chronic colitis induced by the adoptive transfer of CD4+CD45RBhigh T

cells, oral administration of amiselimod demonstrated significant therapeutic efficacy. Daily

doses of 0.1 and 0.3 mg/kg inhibited the development of colitis, with an efficacy comparable to

that of an anti-mTNF-α monoclonal antibody. Amiselimod treatment led to a marked reduction

in the infiltration of pathogenic Th1 and Th17 cells into the colon.

Amiselimod has also shown potent efficacy in preclinical models of systemic lupus

erythematosus (SLE), specifically in MRL/lpr and NZBWF1 mice, which spontaneously develop

lupus nephritis. Daily oral administration of amiselimod (0.1 and 0.3 mg/kg) both prevented the

onset of lupus nephritis and improved existing symptoms. The therapeutic effect was more

potent or comparable to that of FK506 (tacrolimus). Histological analysis revealed that

amiselimod inhibited the infiltration of T cells into the kidneys, reduced mesangial expansion,

and glomerular sclerosis.

Select Lupus-Prone Mice
(e.g., MRL/lpr)

Daily Oral Administration:
- Vehicle

- Amiselimod (0.1, 0.3 mg/kg)
- Comparator (e.g., FK506)

Weekly Monitoring:
- Proteinuria Assessment

- Body Weight

Endpoint Analysis (after several weeks):
- Serum anti-dsDNA antibody levels

- Histological analysis of kidneys
- T cell infiltration assessment
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Workflow for a Preclinical Lupus Nephritis Study.

Comparative Preclinical Data
Amiselimod vs. Fingolimod
The primary advantage of amiselimod over fingolimod in preclinical studies is its enhanced

cardiac safety profile. Fingolimod's activity at the S1P3 receptor is linked to bradycardia. In

contrast, amiselimod's high selectivity for S1P1 and lack of S1P3 agonism result in minimal

cardiac effects. In vitro studies have shown that amiselimod-P has an approximately five-fold

weaker activation of G-protein-coupled inwardly rectifying K+ (GIRK) channels in human atrial

myocytes compared to fingolimod-P, further contributing to its favorable cardiac profile.

Telemetry studies in monkeys confirmed that amiselimod did not significantly affect heart rate

or ECG parameters.

Amiselimod vs. Other S1P Receptor Modulators
Amiselimod's high selectivity for S1P1 is a key feature when compared to other S1P receptor

modulators like ozanimod and siponimod, which also exhibit selectivity for S1P1 and S1P5.

While all these second-generation modulators aim to reduce the cardiac side effects associated

with fingolimod, amiselimod's pharmacokinetic profile allows for administration without the need

for dose titration, which is often required for other S1P modulators to mitigate first-dose

bradycardia.

Safety Profile
Cardiac Safety
Preclinical and early clinical data strongly support a favorable cardiac safety profile for

amiselimod. The high selectivity for the S1P1 receptor and minimal interaction with the S1P3

receptor are the primary reasons for the reduced risk of bradycardia. In a phase I study in

healthy subjects, amiselimod, at doses up to 0.8 mg, did not induce clinically significant

negative chronotropic or dromotropic effects and was well-tolerated.

Experimental Protocols
In Vitro S1P Receptor Activity Assay
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The agonist activity of amiselimod-P and other S1P receptor modulators on human S1P

receptors is typically assessed using an intracellular Ca2+ mobilization assay or a [35S]GTPγS

binding assay in cell lines engineered to express individual human S1P receptor subtypes. The

half-maximal effective concentration (EC50) is then calculated to determine the potency and

selectivity of the compounds.

Murine Model of Colitis
A widely used model to assess the efficacy of potential IBD therapies is the adoptive transfer of

CD4+CD45RBhigh T cells from BALB/c mice into immunodeficient SCID mice. Following cell

transfer, recipient mice develop chronic colitis. Treatment with amiselimod or a comparator is

typically initiated one week after cell transfer and administered daily via oral gavage. Disease

progression is monitored by body weight changes and histological scoring of colonic

inflammation. Immunological endpoints include the analysis of infiltrating T cell populations

(Th1, Th17) in the colonic lamina propria by flow cytometry.

Murine Models of Lupus Nephritis
The MRL/lpr and NZBWF1 mouse strains are standard models for studying SLE as they

spontaneously develop an autoimmune disease that closely mimics human lupus nephritis. For

prophylactic studies, treatment with amiselimod or a comparator is initiated before the onset of

significant proteinuria. For therapeutic studies, treatment begins after the establishment of

nephritis. Key outcome measures include weekly monitoring of proteinuria, measurement of

serum anti-dsDNA antibody levels, and comprehensive histological evaluation of the kidneys at

the end of the study to assess glomerular and interstitial inflammation, and tissue damage.

Translational Relevance and Conclusion
The preclinical data for amiselimod (YM-46303/MT-1303) strongly support its potential as a

potent and selective immunomodulatory agent for the treatment of autoimmune diseases. Its

high selectivity for the S1P1 receptor translates to a significantly improved cardiac safety profile

compared to the first-generation S1P modulator, fingolimod. The robust efficacy demonstrated

in preclinical models of colitis and lupus nephritis highlights its therapeutic potential in T-cell-

mediated autoimmune disorders. The comparable or superior efficacy to established therapies

in these models, such as anti-TNF-α and tacrolimus, further underscores its translational

promise. The favorable pharmacokinetic and safety profile, which may eliminate the need for
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dose titration, represents a significant clinical advantage. Further clinical investigation is

warranted to confirm these preclinical findings in patient populations with autoimmune

diseases.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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